

analytical methods for 4-Hydrazinylpyridine hydrochloride

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Compound of Interest

Compound Name: 4-Hydrazinylpyridine hydrochloride

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An authoritative guide providing detailed application notes and protocols for the analytical characterization of **4-Hydrazinylpyridine hydrochloride**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

4-Hydrazinylpyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazine group. As a hydrazine derivative, it serves as a valuable building block and intermediate in the synthesis of various pharmaceutical compounds and other complex molecules.^[1] The presence of the reactive hydrazine moiety and the aromatic pyridine core imparts specific chemical properties that necessitate robust and accurate analytical methods for its characterization.

The rigorous quality control of such intermediates is paramount in drug development and chemical manufacturing to ensure identity, purity, and stability. This guide provides a comprehensive overview of several analytical techniques applicable to **4-Hydrazinylpyridine hydrochloride**, explaining the causality behind experimental choices and offering detailed, field-proven protocols. The methods described herein are designed to be self-validating systems, grounded in established scientific principles and adapted from authoritative sources for related chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydrazinylpyridine hydrochloride** is presented below. This data is essential for selecting appropriate analytical conditions, such as solvent choice and sample preparation techniques.

Property	Value	Reference(s)
Chemical Name	4-Hydrazinylpyridine hydrochloride	[2]
CAS Number	20815-52-5; 52834-40-9	[3][4]
Molecular Formula	C ₅ H ₈ ClN ₃	[2][3]
Molecular Weight	145.59 g/mol	[2][4]
Melting Point	238-250 °C	[3][4]
Appearance	Solid	[4]
InChI Key	MMLHRYAPGSEXCA-UHFFFAOYSA-N	[4][5]

Part 1: Identification and Structural Characterization

The primary step in analyzing any chemical substance is the unambiguous confirmation of its identity and structure. Spectroscopic methods are the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **4-Hydrazinylpyridine hydrochloride**, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the carbon environments. The choice of a deuterated solvent like DMSO-d₆ is crucial as it readily dissolves the hydrochloride salt and its exchangeable protons (from -NH-NH₃⁺ and the HCl) can be observed.

Protocol: ¹H and ¹³C NMR Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Hydrazinylpyridine hydrochloride** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at 25 °C.
 - Use a standard pulse program.
 - Reference the spectrum to the residual DMSO solvent peak ($\delta \sim 2.50$ ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Reference the spectrum to the DMSO solvent peak ($\delta \sim 39.52$ ppm).

Expected Spectral Features: The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and exchangeable protons from the hydrazinyl group.[5] [6] The pyridine protons will likely appear as two sets of doublets, characteristic of a 4-substituted pyridine ring. The ^{13}C NMR will show distinct signals for the different carbon atoms in the pyridine ring.

Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The hydrazine ($-\text{NH}-\text{NH}_2$) and pyridine ring structures have characteristic vibrational frequencies. Using a KBr pellet method provides a solid-state spectrum, avoiding solvent interference and giving a clear fingerprint of the compound.

Protocol: FTIR Analysis via KBr Pellet

- Sample Preparation: Mix ~ 1 mg of **4-Hydrazinylpyridine hydrochloride** with ~ 100 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grinding: Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

- Pellet Formation: Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

Expected Spectral Features: Key absorption bands can be used to confirm the presence of the main functional groups.^{[7][8]}

Functional Group	Expected Wavenumber (cm^{-1})	Vibration Type
N-H (Hydrazine)	3350 - 3150	Stretching
Aromatic C-H	3100 - 3000	Stretching
N-H (Amine Salt)	2800 - 2200 (broad)	Stretching
C=N, C=C (Pyridine Ring)	1650 - 1450	Stretching

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds such as **4-Hydrazinylpyridine hydrochloride**, as it typically produces a strong signal for the protonated molecular ion $[\text{M}+\text{H}]^+$.

Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire the mass spectrum in positive ion mode.

- Data Analysis: Identify the m/z value corresponding to the protonated free base ($[C_5H_7N_3 + H]^+$). The expected exact mass provides high confidence in the compound's identity.

Part 2: Purity and Assay Determination

Quantitative analysis is critical for determining the purity of the substance and assaying its content. Chromatographic and titrimetric methods are the primary techniques for these measurements.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC is the gold standard for purity and assay determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. A stability-indicating method, which can separate the main compound from its potential degradation products, is crucial. The proposed method is adapted from validated procedures for the related compound, hydralazine, ensuring a high probability of success.[9][10][11] A phosphate buffer is chosen to control the pH of the mobile phase, ensuring consistent ionization of the analyte and thus reproducible retention times.

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